
Ginsenoyne D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoyne D is a polyacetylene compound isolated from the roots of Panax ginseng, a medicinal plant known for its wide range of pharmacological benefits. This compound is part of a larger family of ginsenosides and polyacetylenes that contribute to the medicinal properties of ginseng. This compound has been studied for its antimicrobial activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoyne D involves the extraction of polyacetylenes from Panax ginseng hairy root cultures. The roots are cultured in a controlled environment, and the medium is extracted using chloroform. The chloroform fraction is then separated using high-performance liquid chromatography (HPLC) to isolate this compound along with other polyacetylenes .
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer future methods for more efficient production of this compound .
化学反応の分析
Types of Reactions
Ginsenoyne D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the polyacetylene chain.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
科学的研究の応用
Ginsenoyne D has several scientific research applications:
Chemistry: Used as a model compound to study polyacetylene chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic applications in treating infections and possibly cancer.
Industry: Could be used in the development of new antimicrobial agents and pharmaceuticals
作用機序
The mechanism of action of Ginsenoyne D involves its interaction with microbial cell membranes, leading to disruption and cell death. It targets specific pathways involved in cell wall synthesis and membrane integrity, making it effective against a range of bacteria and fungi .
類似化合物との比較
Similar Compounds
- Dihydropanaxacol
- Panaxacol
- 1-Hydroxydihydropanaxacol
- 17-Hydroxypanaxacol
Uniqueness
Ginsenoyne D is unique due to its specific polyacetylene structure and its potent antimicrobial activity. While other similar compounds also exhibit antimicrobial properties, this compound has shown a broader spectrum of activity and higher efficacy in some studies .
特性
CAS番号 |
139163-36-3 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
InChIキー |
WDZQEROINMBCOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
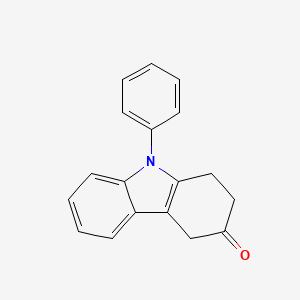
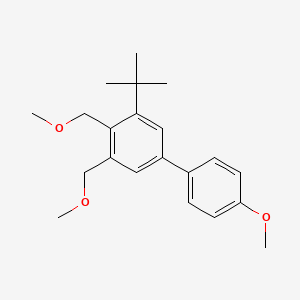
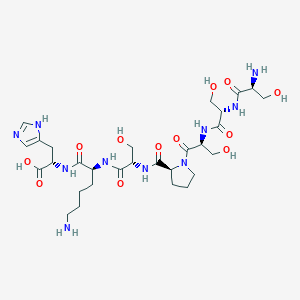

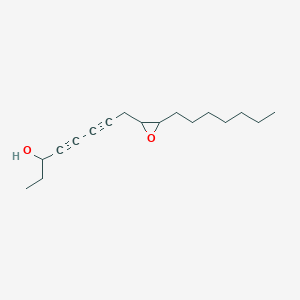
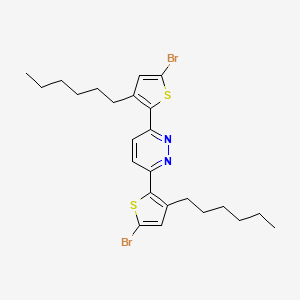
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
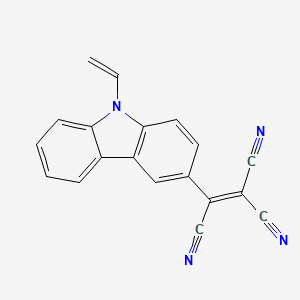
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
